9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
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Overview
Description
9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often require the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. The purification of the final product is usually achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic catalysts for cycloaddition reactions, such as sulfuric acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to understand the compound’s interactions with biological macromolecules .
Medicine
Medicinal chemistry explores the use of this compound and its derivatives in drug development. Its potential therapeutic applications include anticancer, antibacterial, and antifungal activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with various molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 10-benzyl-9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 3,4-dimethoxyphenethylamine
- 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione
Uniqueness
The uniqueness of 9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione lies in its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
300589-73-5 |
---|---|
Molecular Formula |
C31H35NO4 |
Molecular Weight |
485.6g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H35NO4/c1-30(2)15-21-28(23(33)17-30)27(19-12-13-25(35-5)26(14-19)36-6)29-22(16-31(3,4)18-24(29)34)32(21)20-10-8-7-9-11-20/h7-14,27H,15-18H2,1-6H3 |
InChI Key |
YLBUQRGAXWKIGL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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